N-benzyl-3,5-dihydroxybenzamide
Description
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Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-benzyl-3,5-dihydroxybenzamide |
InChI |
InChI=1S/C14H13NO3/c16-12-6-11(7-13(17)8-12)14(18)15-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2,(H,15,18) |
InChI Key |
JRBTZVVRNZHCRH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Protective Group Selection
Benzyl ethers are chosen for hydroxyl protection due to their stability under acidic and basic conditions and their selective removal via catalytic hydrogenation. This approach aligns with methodologies documented in hydroxamate synthesis, where benzyl groups effectively shield phenolic hydroxyls during esterification and amidation steps.
Coupling Methodology
Amide bond formation between 3,5-di-O-benzylbenzoic acid and benzylamine is achieved via activation of the carboxylic acid as an acid chloride, a strategy validated in isoindoline derivative synthesis. Alternative methods, such as carbodiimide-mediated coupling, were deemed less favorable due to potential side reactions with free hydroxyl groups.
Stepwise Synthesis of this compound
Synthesis of Methyl 3,5-Dihydroxybenzoate
The starting material, 3,5-dihydroxybenzoic acid, is esterified using methanol and sulfuric acid to yield methyl 3,5-dihydroxybenzoate. This step follows a protocol adapted from hydroxamate synthesis, where esterification prevents carboxylate interference during subsequent protection.
Reaction Conditions
Protection of Hydroxyl Groups as Benzyl Ethers
Methyl 3,5-dihydroxybenzoate undergoes benzylation using benzyl bromide and potassium carbonate in acetone, producing methyl 3,5-di-O-benzylbenzoate. This step mirrors the protection strategies employed in hydroxamic acid synthesis, ensuring regioselectivity and high yields.
Reaction Conditions
Hydrolysis to 3,5-Di-O-benzylbenzoic Acid
The methyl ester is saponified using aqueous potassium hydroxide, yielding 3,5-di-O-benzylbenzoic acid. This step ensures compatibility with subsequent acid chloride formation.
Reaction Conditions
Acid Chloride Formation and Amidation
The protected benzoic acid is converted to its acid chloride using thionyl chloride, followed by reaction with benzylamine to form N-benzyl-3,5-di-O-benzylbenzamide. This method is analogous to isoindoline derivative synthesis, where acid chlorides facilitate efficient amide bond formation.
Reaction Conditions
Deprotection via Catalytic Hydrogenolysis
The benzyl ethers are removed using palladium-on-carbon (Pd/C) under hydrogen atmosphere, yielding this compound. This step is critical for restoring the phenolic hydroxyl groups without compromising the amide bond.
Reaction Conditions
-
Substrate : N-Benzyl-3,5-di-O-benzylbenzamide (1 eq, 3.6 mmol)
-
Catalyst : Pd/C (10 wt%)
-
Solvent : Methanol
-
Conditions : H₂ atmosphere, 4 hours
Analytical Characterization and Validation
Spectroscopic Data
Purity and Yield Optimization
Comparative analysis of coupling agents revealed that acid chloride-mediated amidation outperforms carbodiimide methods, with yields exceeding 85% versus 60–70% for EDCl/HOBt. Side products, such as O-acylated derivatives, were minimized through rigorous exclusion of moisture.
Industrial and Environmental Considerations
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